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molecular formula C8H3ClFNO B3042160 3-Cyano-4-fluorobenzoyl chloride CAS No. 519059-08-6

3-Cyano-4-fluorobenzoyl chloride

Cat. No. B3042160
M. Wt: 183.56 g/mol
InChI Key: AZBJLJVMWLMSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324231B2

Procedure details

In a 250 mL round bottom flask a mixture of 3-cyano-4-fluorobenzoic acid (7.75 g, 0.047 mol) and thionyl chloride (28 mL, 0.38 mol, 8 eq) was heated to 80° C. for 1 h. The reaction mixture was concentrated in vacuo to give 8.6 g of 3-cyano-4-fluorobenzoyl chloride which can be used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 8.49-8.43 (m, 1H), 8.42-8.36 (m, 1H), 7.44 (t, 1H).
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[F:12])[C:6](O)=[O:7])#[N:2].S(Cl)([Cl:15])=O>>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[F:12])[C:6]([Cl:15])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1F
Name
Quantity
28 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)Cl)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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